

A Technical Guide to 3-Ethylacetophenone for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: **3-Ethylacetophenone**

Cat. No.: **B146817**

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Introduction: **3-Ethylacetophenone**, also known as 1-(3-ethylphenyl)ethanone, is an aromatic ketone that serves as a valuable intermediate in organic synthesis.^{[1][2][3]} Its chemical structure, featuring a phenyl ring substituted with an ethyl group and an acetyl group, makes it a subject of interest in the development of novel compounds, particularly within the pharmaceutical and fragrance industries. This document provides a comprehensive overview of the molecular and physical properties of **3-Ethylacetophenone**, detailed experimental protocols for its synthesis and analysis, and visual representations of key workflows relevant to its application in research and development.

Core Molecular and Physical Properties

A summary of the key quantitative data for **3-Ethylacetophenone** is presented below. This information is crucial for its handling, characterization, and application in experimental settings.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₂ O	[2][3][4][5]
Molecular Weight	148.20 g/mol	[2][4][6][7]
CAS Registry Number	22699-70-3	[2][3][4][6]
Appearance	Clear colourless to light yellow liquid	[1][4]
Boiling Point	236.7 °C at 760 mmHg	[4]
Density	0.963 g/cm ³	[4]
Flash Point	92.4 °C	[4]
Solubility	Soluble in organic solvents like ethanol and ether; limited solubility in water.[5]	
Refractive Index	1.507	[4]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of **3-Ethylacetophenone**.

Synthesis of 3-Ethylacetophenone via Friedel-Crafts Acylation

This protocol describes the preparation of **3-Ethylacetophenone** from ethylbenzene and acetyl chloride through a Friedel-Crafts acylation reaction.

Materials:

- Ethylbenzene
- Acetyl chloride
- Anhydrous aluminum chloride (AlCl₃)

- Dichloromethane (CH_2Cl_2)
- Hydrochloric acid (HCl), concentrated
- 5% Sodium bicarbonate (NaHCO_3) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Ice

Equipment:

- Three-neck round-bottom flask
- Dropping funnel
- Reflux condenser with a gas trap
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator
- Distillation apparatus

Procedure:

- Set up the three-neck flask with the dropping funnel, reflux condenser, and a magnetic stirrer in a fume hood. Ensure all glassware is dry.
- To the flask, add anhydrous aluminum chloride and dichloromethane. Cool the mixture in an ice bath.

- Slowly add a solution of acetyl chloride in dichloromethane to the stirred suspension via the dropping funnel.
- After the addition of acetyl chloride, add ethylbenzene dropwise from the dropping funnel while maintaining the temperature at 0-5 °C.
- Once the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitoring by TLC is recommended).
- Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid.
- Transfer the mixture to a separatory funnel. Separate the organic layer.
- Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter off the drying agent and remove the solvent using a rotary evaporator.
- The crude product can be purified by vacuum distillation to yield pure **3-Ethylacetophenone**.

Analysis of 3-Ethylacetophenone by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of the synthesized **3-Ethylacetophenone** to determine its purity and confirm its identity.

Materials:

- Synthesized **3-Ethylacetophenone** sample
- High-purity solvent for dilution (e.g., dichloromethane or hexane)

Equipment:

- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Appropriate GC column (e.g., a non-polar or medium-polarity column)
- Microsyringe for sample injection
- Vials for sample preparation

Procedure:

- Prepare a dilute solution of the **3-Ethylacetophenone** sample in the chosen solvent.
- Set the GC-MS parameters:
 - Injector Temperature: Typically 250 °C.
 - Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a steady rate (e.g., 10 °C/min).
 - Carrier Gas: Helium with a constant flow rate.
 - MS Ionization Mode: Electron Ionization (EI).
 - MS Scan Range: A range appropriate for the expected molecular weight and fragments (e.g., 40-300 m/z).
- Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port.
- Acquire the data. The gas chromatogram will show the retention time of the compound, and the mass spectrometer will provide its mass spectrum.
- Analyze the results:
 - The purity of the sample can be estimated from the relative peak area in the chromatogram.

- The identity of the compound is confirmed by comparing the obtained mass spectrum with a reference spectrum from a database (e.g., NIST). The molecular ion peak ($m/z = 148$) and characteristic fragment ions should be present.

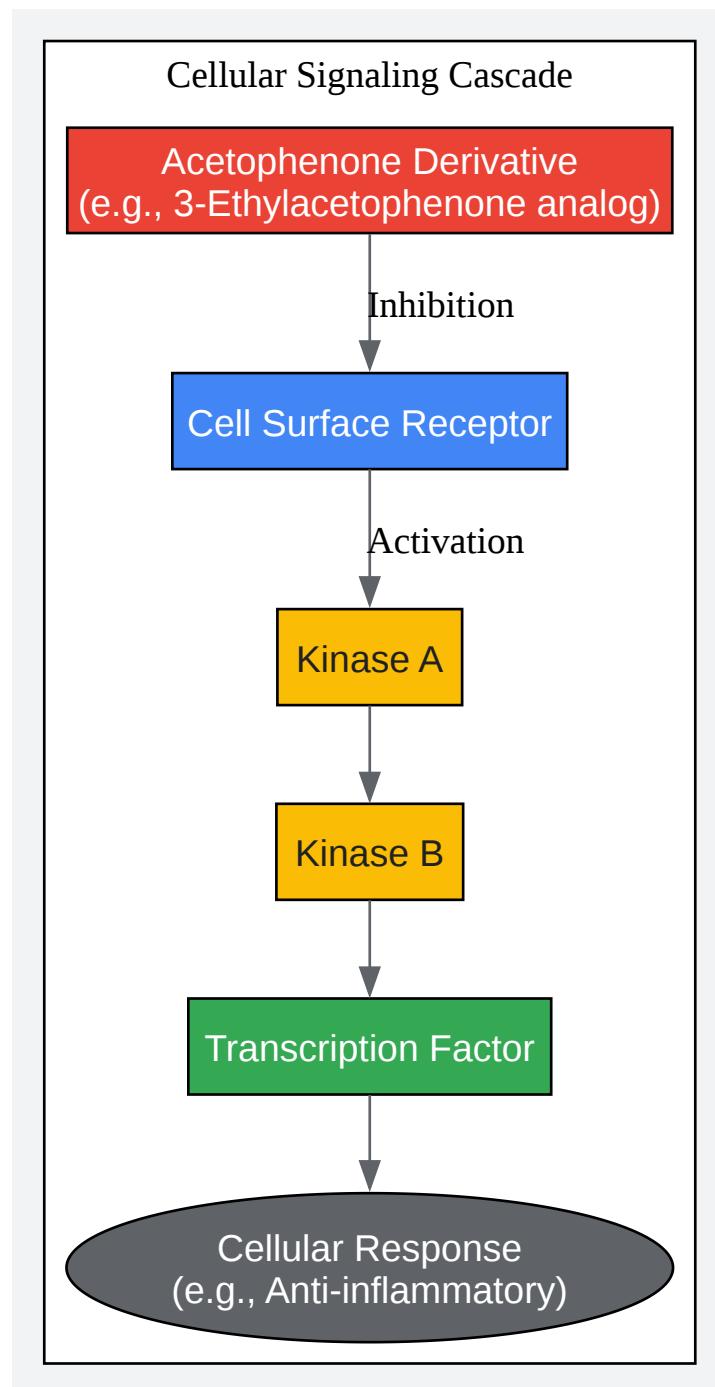
Visualizations

The following diagrams illustrate key processes relevant to the synthesis and potential application of **3-Ethylacetophenone** in a research context.



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Caption: Workflow for the synthesis and purification of **3-Ethylacetophenone**.



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Caption: Hypothetical signaling pathway inhibited by an acetophenone derivative.

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